

Application Notes and Protocols for 4-Methylhistamine Hydrochloride In Vitro Assay

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Compound of Interest		
Compound Name:	4-Methylhistamine hydrochloride	
Cat. No.:	B3156904	Get Quote

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Introduction

4-Methylhistamine is a histamine analog that acts as a potent and selective agonist for the histamine H4 receptor (H4R).[1] However, it also possesses activity at the histamine H2 receptor (H2R), albeit with lower potency.[2] The histamine H2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger involved in various physiological processes, including the stimulation of gastric acid secretion.[3]

This document provides a detailed protocol for an in vitro assay to characterize the agonist activity of **4-Methylhistamine hydrochloride** at the human histamine H2 receptor. The described method is a homogeneous time-resolved fluorescence (HTRF) based competitive immunoassay for the detection of cAMP in a cell-based format.

Histamine H2 Receptor Signaling Pathway

Activation of the histamine H2 receptor by an agonist such as 4-Methylhistamine initiates a signaling cascade that results in the production of intracellular cAMP.





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Caption: Histamine H2 Receptor Signaling Pathway.

Quantitative Data Summary

The following table summarizes the potency of **4-Methylhistamine hydrochloride** at the histamine H2 receptor, with histamine included as a reference agonist.

Compoun d	Receptor	Assay Type	Cell Line/Tiss ue	pEC50	EC50 (μM)	Referenc e
4- Methylhista mine	Histamine H2	Contraction	Guinea-pig ileum	5.23	5.89	[2]
Histamine	Human Histamine H2	cAMP Accumulati on	CHO-K1	6.04	0.92	[4]

Note: The pEC50 value for 4-Methylhistamine was obtained from a functional assay in isolated guinea-pig ileum and may differ from values obtained in a recombinant human H2 receptor cell-based cAMP assay.

Experimental Protocol: HTRF cAMP Assay



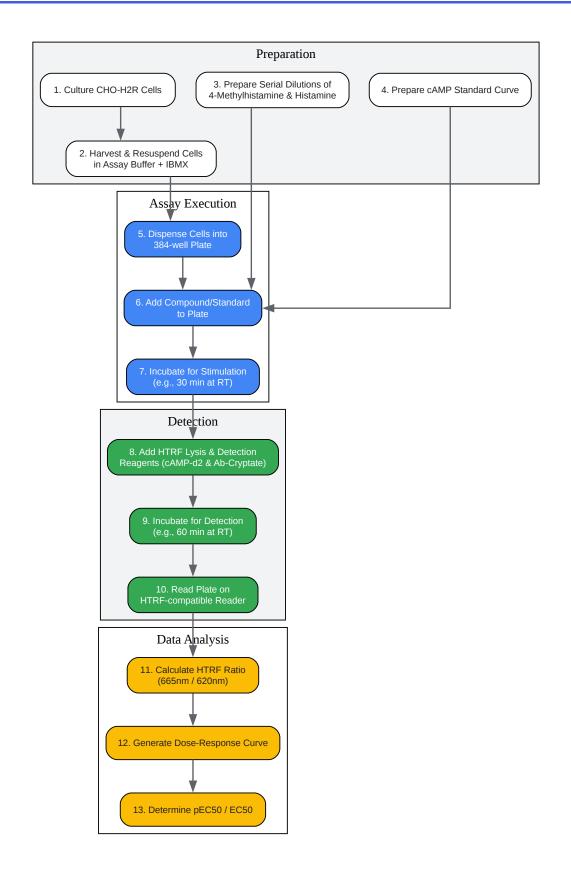
This protocol is designed for a 384-well plate format to determine the dose-dependent stimulation of cAMP production by **4-Methylhistamine hydrochloride** in CHO-K1 cells stably expressing the human histamine H2 receptor.

Materials and Reagents

- Cells: CHO-K1 cells stably expressing the human histamine H2 receptor (CHO-H2R).
- Cell Culture Medium: Ham's F12, 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
- Test Compound: 4-Methylhistamine hydrochloride, dissolved in an appropriate vehicle (e.g., sterile water or PBS).
- Reference Agonist: Histamine, for positive control.
- Assay Buffer: HBSS containing 5 mM HEPES, 0.1% BSA, pH 7.4.
- Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
- HTRF cAMP Assay Kit: (e.g., Cisbio cAMP Dynamic 2 or similar) containing:
 - cAMP-d2 conjugate (acceptor)
 - Anti-cAMP cryptate conjugate (donor)
 - Lysis Buffer
 - cAMP standard

Experimental Workflow





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Caption: HTRF cAMP Assay Experimental Workflow.



Step-by-Step Procedure

- Cell Preparation: a. Culture CHO-H2R cells in T-175 flasks until they reach 80-90% confluency. b. On the day of the assay, aspirate the culture medium and wash the cells with PBS. c. Detach the cells using a non-enzymatic cell dissociation solution. d. Resuspend the cells in assay buffer and perform a cell count. e. Centrifuge the cells and resuspend the pellet in assay buffer containing a final concentration of 0.5 mM IBMX to the desired cell density (e.g., 4,000 cells/well in a 5 μL volume).
- Compound and Standard Preparation: a. Prepare a stock solution of 4-Methylhistamine hydrochloride in sterile water. b. Perform serial dilutions of the 4-Methylhistamine stock solution and the histamine reference agonist in assay buffer to generate a range of concentrations (e.g., 10-point dose-response). Prepare these at 2X the final desired concentration. c. Prepare a cAMP standard curve according to the kit manufacturer's instructions, typically by serial dilution of a concentrated cAMP stock in assay buffer.
- Agonist Stimulation: a. Dispense 5 μL of the cell suspension into the wells of a white, low-volume 384-well plate. b. Add 5 μL of the 2X concentrated compound dilutions or cAMP standards to the appropriate wells. For basal control wells, add 5 μL of assay buffer. c. Seal the plate and incubate at room temperature for 30 minutes to stimulate cAMP production.[4]
- cAMP Detection: a. Following the stimulation incubation, add 5 μL of the cAMP-d2 conjugate solution (prepared in lysis buffer as per the kit protocol) to each well. b. Immediately add 5 μL of the anti-cAMP cryptate conjugate solution (also prepared in lysis buffer) to each well. c. Seal the plate, protect it from light, and incubate at room temperature for 60 minutes.
- Data Acquisition and Analysis: a. Read the plate on an HTRF-compatible microplate reader, with excitation at 320-340 nm and simultaneous emission detection at 665 nm (cAMP-d2 signal) and 620 nm (cryptate signal). b. Calculate the HTRF ratio for each well: (Emission at 665 nm / Emission at 620 nm) x 10,000. c. The amount of cAMP in the experimental wells is inversely proportional to the HTRF ratio. d. Convert the HTRF ratios of the standard curve wells to cAMP concentrations. e. Use the standard curve to interpolate the amount of cAMP produced in the sample wells. f. Plot the cAMP concentration against the logarithm of the agonist concentration. g. Fit the data using a four-parameter logistic (sigmoidal doseresponse) equation to determine the EC50 and pEC50 values for 4-Methylhistamine hydrochloride.



Conclusion

The provided protocol offers a robust method for characterizing the agonist activity of **4-Methylhistamine hydrochloride** at the human histamine H2 receptor. By quantifying the production of the second messenger cAMP, this assay allows for the determination of the compound's potency (EC50). This information is valuable for researchers in pharmacology and drug development for understanding the full activity profile of histaminergic compounds.

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